

Application Note & Protocol: High-Purity Recrystallization of 4-(Morpholin-4-ylsulfonyl)phenol

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Compound of Interest

Compound Name: 4-(Morpholin-4-ylsulfonyl)phenol

Cat. No.: B1598892

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Abstract

This comprehensive guide details the principles and a robust protocol for the purification of **4-(Morpholin-4-ylsulfonyl)phenol** via recrystallization. Aimed at researchers, scientists, and professionals in drug development, this document provides an in-depth understanding of the methodological choices, from solvent selection to final product characterization. The protocol is designed to be a self-validating system, ensuring the attainment of high-purity crystalline material suitable for pharmaceutical applications.

Introduction: The Critical Role of Purity

4-(Morpholin-4-ylsulfonyl)phenol is a molecule of interest in medicinal chemistry, possessing a sulfonamide moiety attached to a phenolic ring via a morpholine linker. In the context of active pharmaceutical ingredient (API) development, achieving the highest possible purity is not merely a matter of quality control but a fundamental requirement for ensuring therapeutic efficacy and patient safety. The presence of impurities, even in trace amounts, can significantly alter the pharmacological and toxicological profile of a drug substance.^{[1][2]} Recrystallization remains one of the most powerful and widely employed techniques for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.

This application note provides a detailed, step-by-step protocol for the recrystallization of **4-(Morpholin-4-ylsulfonyl)phenol**, grounded in the physicochemical properties of the compound and established principles for the purification of sulfonamides and phenolic compounds.^{[3][4]}

Physicochemical Properties of 4-(Morpholin-4-ylsulfonyl)phenol

A thorough understanding of the compound's properties is paramount for developing an effective recrystallization protocol.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO ₄ S	^[5]
Molecular Weight	243.28 g/mol	^[5]
Melting Point	149-151 °C	^[6]
pKa (Predicted)	8.28 ± 0.15	^[6]
Storage Conditions	2-8°C, under nitrogen	^[6]

The phenolic proton's predicted pKa of ~8.28 suggests that the compound is weakly acidic. Its melting point of 149-151 °C provides a key benchmark for assessing the purity of the recrystallized product.^[6]

Solvent Selection: The Cornerstone of Effective Recrystallization

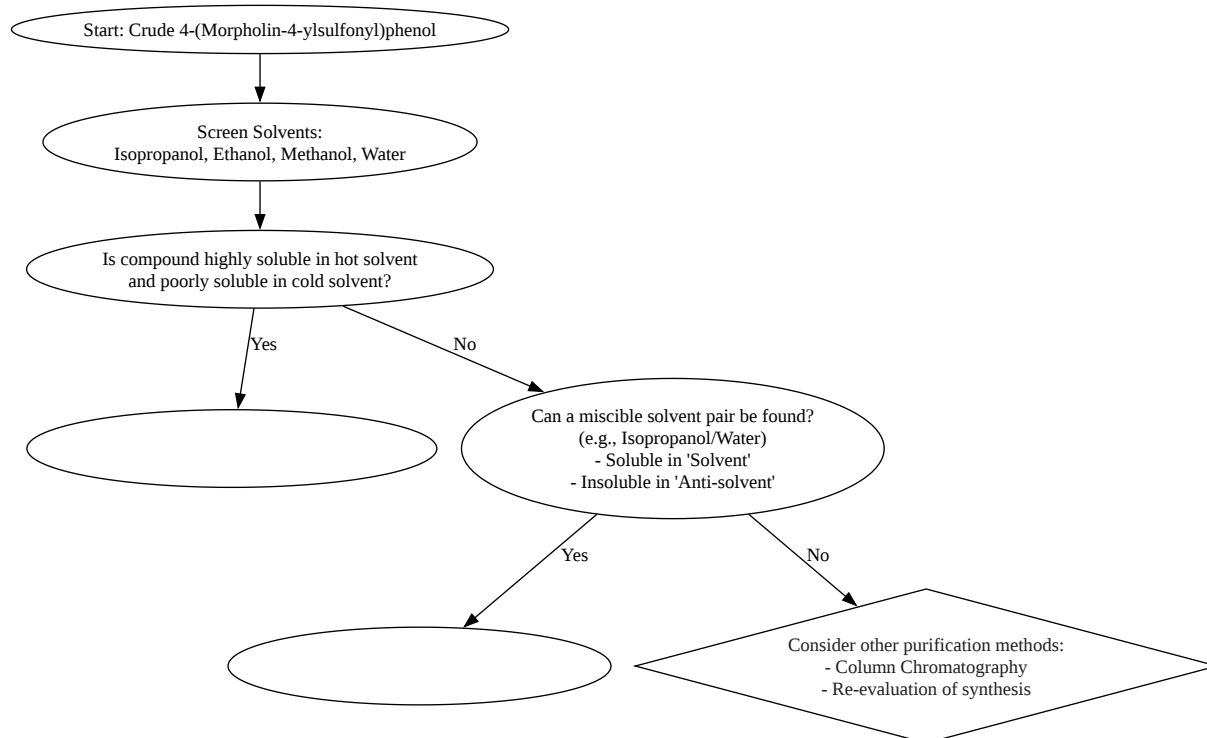
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

- High solubility for the target compound at elevated temperatures.
- Low solubility for the target compound at low temperatures.

- High or low solubility for impurities, allowing them to either remain in the mother liquor or be removed via hot filtration.
- A boiling point below the melting point of the target compound to prevent "oiling out."
- Chemical inertness towards the target compound.
- Ease of removal from the purified crystals.

Given the polar nature of the phenol and sulfonamide groups, polar solvents are expected to be effective. For sulfonamides, mixtures of alcohols and water have proven to be excellent solvent systems.[3][7] Phenolic compounds also show good solubility in alcohols.[8] Therefore, a solvent screening should focus on alcohols (methanol, ethanol, isopropanol) and their aqueous mixtures.

Solvent Selection Strategy:



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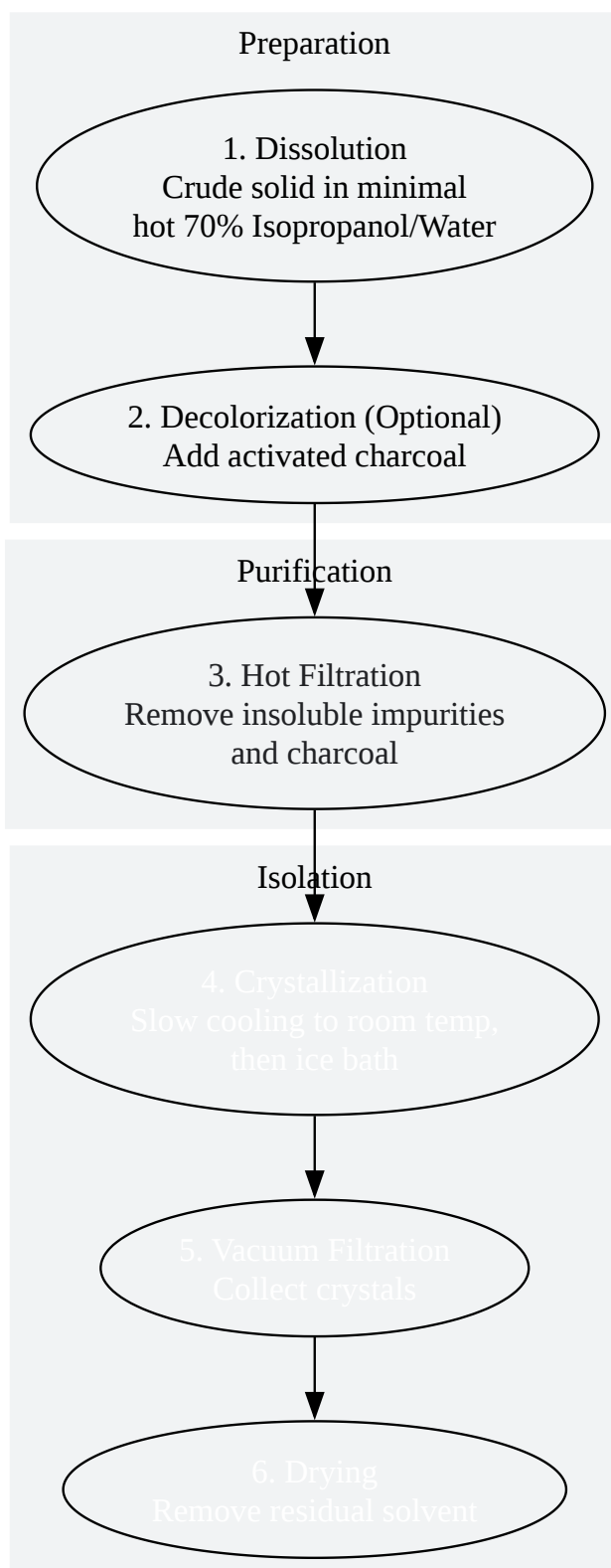
Detailed Recrystallization Protocol

This protocol is based on a single-solvent recrystallization using an isopropanol-water mixture, a common and effective system for sulfonamides.[\[3\]](#)[\[7\]](#)

Materials and Equipment

- Crude **4-(Morpholin-4-ylsulfonyl)phenol**
- Isopropanol (ACS grade or higher)
- Deionized Water
- Activated Charcoal (decolorizing carbon)
- Erlenmeyer flasks
- Hotplate with magnetic stirring
- Buchner funnel and filter flask
- Filter paper
- Glass funnel (for hot filtration)
- Watch glass
- Spatula
- Vacuum oven or desiccator

Experimental Workflow



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Step-by-Step Procedure

Step 1: Dissolution

- Place the crude **4-(Morpholin-4-ylsulfonyl)phenol** into an Erlenmeyer flask.
- For every 1 gram of crude material, start by adding 10 mL of a 70:30 (v/v) isopropanol-water mixture.^{[3][7]}
- Add a magnetic stir bar and gently heat the mixture on a hotplate with stirring.
- Continue to add small portions of the hot solvent mixture until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the yield.

Step 2: Decolorization (Optional)

- If the solution is colored due to high-molecular-weight impurities, remove it from the heat and allow it to cool slightly.
- Add a small amount of activated charcoal (approximately 1-2% of the solute's weight).
- Reheat the solution to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.^[9]

Step 3: Hot Gravity Filtration

- To remove insoluble impurities or the activated charcoal, perform a hot gravity filtration.
- Preheat a glass funnel and a clean receiving Erlenmeyer flask by placing them on the hotplate.
- Place a piece of fluted filter paper in the preheated funnel.
- Pour the hot solution through the filter paper into the receiving flask. Causality: Preheating the glassware prevents premature crystallization of the product in the funnel, which would decrease the yield.^[3]

Step 4: Crystallization

- Cover the flask containing the hot filtrate with a watch glass.
- Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.^[9]
- Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for 15-30 minutes to maximize the yield. Causality: The solubility of the compound decreases further at lower temperatures, causing more of it to crystallize out of the solution.^[3]

Step 5: Isolation of Crystals

- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold solvent (the same 70:30 isopropanol-water mixture) to remove any adhering mother liquor containing dissolved impurities.
- Continue to draw air through the crystals on the filter for several minutes to help them dry.

Step 6: Drying

- Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
- Dry the crystals to a constant weight in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C) or in a desiccator under vacuum.

Characterization of the Recrystallized Product

The purity of the final product must be verified using appropriate analytical techniques.

Analytical Technique	Purpose	Expected Result for Pure Product
Melting Point Analysis	Assess purity and confirm identity.	Sharp melting point range (e.g., 149-151 °C) with minimal depression.
High-Performance Liquid Chromatography (HPLC)	Quantify purity and detect impurities.	A single major peak corresponding to the product, with purity >99.5%.
¹ H NMR Spectroscopy	Confirm chemical structure and identify any residual solvent or impurities.	Spectrum consistent with the structure of 4-(Morpholin-4-ylsulfonyl)phenol; absence of impurity signals.
Infrared (IR) Spectroscopy	Confirm the presence of key functional groups.	Characteristic peaks for O-H (phenol), S=O (sulfonamide), and C-O-C (morpholine) stretches. [10]

Purity Comparison (Hypothetical Data):

Sample	Melting Point (°C)	HPLC Purity (%)
Crude Material	145-150	95.2
Recrystallized Product	149-150.5	99.8

Troubleshooting

Problem	Possible Cause	Solution
No crystals form upon cooling	Too much solvent was used; solution is not saturated.	Re-heat the solution and evaporate some of the solvent to concentrate it.[3]
Oiling out	The boiling point of the solvent is higher than the melting point of the solute; the compound is melting before it dissolves.	Add more solvent to lower the saturation temperature.[9]
Low recovery	Too much solvent was used; premature crystallization during hot filtration; crystals washed with solvent that was not ice-cold.	Use the minimum amount of hot solvent; ensure glassware for hot filtration is pre-heated; use ice-cold solvent for washing.
Colored crystals	Decolorization step was insufficient or skipped.	Repeat the recrystallization, ensuring the use of activated charcoal.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of **4-(Morpholin-4-ylsulfonyl)phenol**. By carefully selecting the solvent system and adhering to the principles of slow crystallization, a significant increase in purity can be achieved. The validation of this purity through appropriate analytical techniques is a critical final step in ensuring the quality of the compound for its intended research or pharmaceutical application.

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